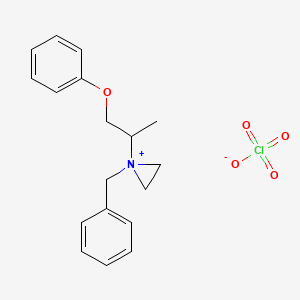
Vincine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vincine is an alkaloid glycoside primarily found in fava beans (Vicia faba). It is known for its toxic effects in individuals with a hereditary deficiency of the enzyme glucose-6-phosphate dehydrogenase, leading to a condition called favism . The compound has a chemical formula of C10H16N4O7 and a molar mass of 304.259 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vincine involves the extraction from natural sources, primarily fava beans. The initial isolation of this compound was achieved through extraction with sulfuric acid and subsequent precipitation with mercury sulfate . The glycosidic nature of the compound was recognized in 1896, and the correct formula was determined in 1953 .
Industrial Production Methods: The extraction process involves hydrolysis by intestinal microflora to produce the aglycone divicine, which is then taken up in the blood .
Analyse Chemischer Reaktionen
Types of Reactions: Vincine undergoes hydrolysis when ingested, leading to the formation of divicine, a highly reactive free radical generating compound . This reaction is catalyzed by intestinal microflora.
Common Reagents and Conditions: The hydrolysis of this compound requires the presence of intestinal microflora, which facilitates the breakdown of the glucose part of the molecule, resulting in the formation of divicine .
Major Products Formed: The major product formed from the hydrolysis of this compound is divicine, which is then absorbed into the bloodstream .
Wissenschaftliche Forschungsanwendungen
Vincine has been studied for its toxic effects in individuals with glucose-6-phosphate dehydrogenase deficiency . Research has focused on understanding the metabolic pathways and the role of intestinal microflora in the hydrolysis of this compound . Additionally, this compound’s role in causing haemolytic anaemia has been a subject of scientific investigation .
Wirkmechanismus
The mechanism of action of vincine involves its hydrolysis by intestinal microflora to produce divicine . Divicine is a highly reactive compound that generates reactive oxygen species (ROS), leading to oxidative stress in erythrocytes . In individuals with glucose-6-phosphate dehydrogenase deficiency, the lack of glutathione in erythrocytes exacerbates the oxidative damage, resulting in haemolytic anaemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Vincine is similar to other alkaloid glycosides found in Vicia species, such as vicine and convicine . These compounds share similar structures and toxic effects in individuals with glucose-6-phosphate dehydrogenase deficiency .
Uniqueness: This compound’s uniqueness lies in its specific toxic effects and the metabolic pathway involving hydrolysis by intestinal microflora to produce divicine . This pathway distinguishes it from other similar compounds and highlights its role in causing haemolytic anaemia in susceptible individuals .
Eigenschaften
CAS-Nummer |
4752-37-8 |
|---|---|
Molekularformel |
C22H28N2O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
methyl (15S,17S,19S)-15-ethyl-17-hydroxy-4-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-4-21-9-5-10-23-11-8-16-15-7-6-14(27-2)12-17(15)24(18(16)19(21)23)22(26,13-21)20(25)28-3/h6-7,12,19,26H,4-5,8-11,13H2,1-3H3/t19-,21+,22+/m1/s1 |
InChI-Schlüssel |
QMSXPSURJTUZMP-HJNYFJLDSA-N |
Isomerische SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)OC |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)

![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)




![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)



